Propiophenone (P-tosyl)hydrazone
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Overview
Description
Propiophenone (P-tosyl)hydrazone is an organic compound with the molecular formula C16H18N2O2S and a molecular weight of 302.398 g/mol . It is a derivative of propiophenone, where the hydrazone group is substituted with a p-tosyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Propiophenone (P-tosyl)hydrazone can be synthesized through the reaction of propiophenone with p-toluenesulfonylhydrazide. The reaction typically occurs in an organic solvent such as ethanol, with hydrochloric acid as a catalyst . The general reaction is as follows:
Propiophenone+p-Toluenesulfonylhydrazide→Propiophenone (P-tosyl)hydrazone+Water
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Propiophenone (P-tosyl)hydrazone undergoes several types of chemical reactions:
Reduction: It can be reduced to the corresponding alkane using reagents such as sodium borohydride or borane.
Substitution: In the Shapiro reaction, it acts as a leaving group in elimination reactions, which require a strong base.
Cyclopropanation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations.
Scientific Research Applications
Propiophenone (P-tosyl)hydrazone is used in various scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Medicinal Chemistry: Hydrazone derivatives, including this compound, have shown potential antimicrobial, antituberculosis, and antioxidant activities.
Catalysis: It is used in catalytic reactions, such as the formation of metal carbenes for cyclopropanation.
Mechanism of Action
The mechanism of action of propiophenone (P-tosyl)hydrazone involves the formation of a hydrazone anion through deprotonation. This anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . The hydrazone anion can then undergo further reactions, such as protonation or elimination, to form various products.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H18N2O2S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-1-phenylpropylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O2S/c1-3-16(14-7-5-4-6-8-14)17-18-21(19,20)15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3/b17-16- |
InChI Key |
TWTWWQDWKPRWFI-MSUUIHNZSA-N |
Isomeric SMILES |
CC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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